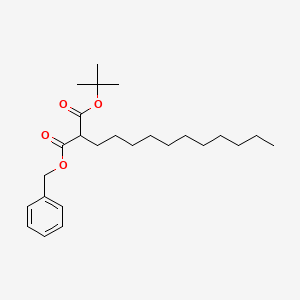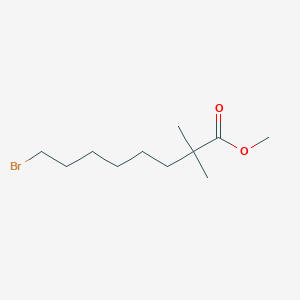![molecular formula C17H33NO3Si B8264755 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is an intricate organic compound known for its unique structural properties and reactivity. This compound is notable for its applications in various fields such as synthetic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate typically involves multiple steps, including:
Protection of functional groups: Utilizing tert-butyl(dimethyl)silyl chloride to protect hydroxy groups.
Formation of pyrrolidine ring: Achieved through cyclization reactions, often using base catalysts.
Addition of methylene group: Introducing the methylidene group via a Wittig reaction.
Final adjustments: Involves purification and isolation of the desired product.
Industrial Production Methods
Industrial production often scales up these synthetic routes using batch reactors with stringent control over temperature, pH, and solvent conditions to optimize yield and purity. This often involves using advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Can undergo oxidation at the methylene group, yielding oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The silyl-protected alcohol group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4, Na2Cr2O7 in acidic medium.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Reagents such as halides (e.g., HCl) in the presence of a base like NaOH.
Major Products
The primary products include various oxidized and reduced derivatives, as well as substituted compounds featuring diverse functional groups tailored for specific applications.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is extensively used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: To study enzyme interactions due to its structural resemblance to certain biological substrates.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the manufacturing of specialty chemicals used in materials science.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with biological molecules. The tert-butyl and silyl groups enhance its hydrophobic interactions, allowing it to penetrate cell membranes effectively. It often targets specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Similar structure but lacks the silyl protection, leading to different reactivity.
Tert-butyl (2S)-2-(methoxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Differing in the protecting group, impacting its chemical stability and reaction pathways.
Tert-butyl (2S)-2-[[trimethylsilyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate: Uses a smaller silyl group, influencing its steric and electronic properties.
Unique Properties
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate stands out due to its enhanced stability and selective reactivity afforded by the tert-butyl(dimethyl)silyl protection. This makes it particularly valuable in synthetic and pharmaceutical chemistry, offering a unique balance of stability and reactivity.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIYVBTSYGOSM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B8264690.png)

![Diethyl 2-[(4-methoxybenzyl)amino]malonate](/img/structure/B8264711.png)






![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)

![N-[(4-Methoxyphenyl)methyl]-N-methyl-6-nitropyridin-3-amine](/img/structure/B8264774.png)
